Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate
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Overview
Description
Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. It is structurally related to ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound exhibits broad-spectrum antimicrobial activity and is primarily used in the treatment of bacterial infections .
Preparation Methods
The synthesis of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate typically involves the following steps:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form an intermediate.
Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.
Methylation: Finally, the compound is methylated to obtain the desired product.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new quinolone derivatives with enhanced antimicrobial properties.
Biology: The compound is studied for its effects on bacterial cell processes, including DNA synthesis and cell wall formation.
Medicine: Research focuses on its potential use in treating multidrug-resistant bacterial infections and its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound prevents bacterial cell division and growth, leading to the elimination of the infection .
Comparison with Similar Compounds
Methyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylate is similar to other fluoroquinolone antibiotics such as:
Norfloxacin: Similar in structure but with different pharmacokinetic properties and clinical applications.
The uniqueness of this compound lies in its specific structural modifications, which can enhance its antimicrobial activity and reduce resistance development compared to other fluoroquinolones .
Properties
IUPAC Name |
methyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-25-18(24)13-10-22(11-2-3-11)15-9-16(21-6-4-20-5-7-21)14(19)8-12(15)17(13)23/h8-11,20H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMAUTKQEUTUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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